molecular formula C13H26BLiN2O3 B14032140 Lithium triisopropoxy(1-methyl-1H-imidazol-4-yl)borate

Lithium triisopropoxy(1-methyl-1H-imidazol-4-yl)borate

Cat. No.: B14032140
M. Wt: 276.1 g/mol
InChI Key: XXXWUESSPFBFJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium triisopropoxy(1-methyl-1H-imidazol-4-yl)borate: is an organometallic compound with the molecular formula C₁₃H₂₆BLiN₂O₃.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lithium triisopropoxy(1-methyl-1H-imidazol-4-yl)borate typically involves the reaction of lithium borohydride with triisopropoxyborane and 1-methyl-1H-imidazole. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through crystallization or other suitable methods .

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves maintaining strict control over reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Lithium triisopropoxy(1-methyl-1H-imidazol-4-yl)borate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various borate derivatives and substituted imidazole compounds .

Mechanism of Action

The mechanism of action of Lithium triisopropoxy(1-methyl-1H-imidazol-4-yl)borate involves its interaction with various molecular targets. The imidazole ring allows it to bind to specific enzymes and receptors, influencing their activity. The borate group can participate in coordination chemistry, forming stable complexes with metal ions and other molecules .

Comparison with Similar Compounds

    Lithium triisopropoxyborate: Similar in structure but lacks the imidazole ring.

    Lithium triethoxy(1-methyl-1H-imidazol-4-yl)borate: Similar but with ethoxy groups instead of isopropoxy groups.

    Lithium triisopropoxy(1H-imidazol-4-yl)borate: Similar but without the methyl group on the imidazole ring.

Uniqueness: Lithium triisopropoxy(1-methyl-1H-imidazol-4-yl)borate is unique due to the presence of both the imidazole ring and the triisopropoxyborate group. This combination provides distinct chemical properties and reactivity, making it valuable in various research applications .

Properties

Molecular Formula

C13H26BLiN2O3

Molecular Weight

276.1 g/mol

IUPAC Name

lithium;(1-methylimidazol-4-yl)-tri(propan-2-yloxy)boranuide

InChI

InChI=1S/C13H26BN2O3.Li/c1-10(2)17-14(18-11(3)4,19-12(5)6)13-8-16(7)9-15-13;/h8-12H,1-7H3;/q-1;+1

InChI Key

XXXWUESSPFBFJJ-UHFFFAOYSA-N

Canonical SMILES

[Li+].[B-](C1=CN(C=N1)C)(OC(C)C)(OC(C)C)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.